molecular formula C10H10N2O B1297789 6-Methoxyquinolin-5-amine CAS No. 50358-38-8

6-Methoxyquinolin-5-amine

Cat. No.: B1297789
CAS No.: 50358-38-8
M. Wt: 174.2 g/mol
InChI Key: LTDUAVSGOSFGMV-UHFFFAOYSA-N
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Description

6-Methoxyquinolin-5-amine: is an organic compound with the molecular formula C10H10N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinolin-5-amine typically involves the reduction of 6-Methoxy-5-nitroquinoline. One common method includes the following steps:

    Nitration: 6-Methoxyquinoline is nitrated to form 6-Methoxy-5-nitroquinoline.

    Reduction: The nitro group in 6-Methoxy-5-nitroquinoline is reduced to an amine group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly and sustainable methods, such as catalytic hydrogenation, is preferred to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form more reduced amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like iron powder, tin chloride, or catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of more reduced amine derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: 6-Methoxyquinolin-5-amine is used as an intermediate in the synthesis of various heterocyclic compounds

Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its unique photophysical properties. It is also investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents. It is studied for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are employed in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Methoxyquinolin-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with DNA or RNA can result in the disruption of nucleic acid functions, contributing to its anticancer properties.

Comparison with Similar Compounds

    6-Methoxyquinoline: Lacks the amine group at the 5-position.

    5-Aminoquinoline: Lacks the methoxy group at the 6-position.

    6-Methoxy-5-nitroquinoline: Contains a nitro group instead of an amine group at the 5-position.

Uniqueness: 6-Methoxyquinolin-5-amine is unique due to the presence of both the methoxy group at the 6-position and the amine group at the 5-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-methoxyquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDUAVSGOSFGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332690
Record name 6-methoxyquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50358-38-8
Record name 6-methoxyquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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